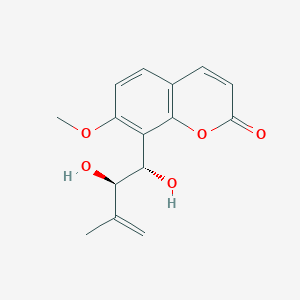

Murrangatin

Description

Properties

CAS No. |

37126-91-3 |

|---|---|

Molecular Formula |

C15H16O5 |

Molecular Weight |

276.28 g/mol |

IUPAC Name |

8-[(1S,2R)-1,2-dihydroxy-3-methylbut-3-enyl]-7-methoxychromen-2-one |

InChI |

InChI=1S/C15H16O5/c1-8(2)13(17)14(18)12-10(19-3)6-4-9-5-7-11(16)20-15(9)12/h4-7,13-14,17-18H,1H2,2-3H3/t13-,14+/m1/s1 |

InChI Key |

DKEANOQWICTXTP-KGLIPLIRSA-N |

Isomeric SMILES |

CC(=C)[C@H]([C@H](C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Canonical SMILES |

CC(=C)C(C(C1=C(C=CC2=C1OC(=O)C=C2)OC)O)O |

Appearance |

Powder |

Origin of Product |

United States |

Foundational & Exploratory

Murrangatin: A Technical Guide on its Natural Sources, Bioavailability, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin, a naturally occurring coumarin, has garnered scientific interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of its primary natural sources, available data on its biological activity, and an analysis of its potential bioavailability. While clinical and preclinical pharmacokinetic data for this compound are currently limited, this document summarizes existing knowledge, including detailed experimental protocols for relevant bioassays and a discussion of its known mechanism of action. This guide aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.

Natural Sources of this compound

This compound has been isolated from several plant species, primarily within the Rutaceae family. The principal documented natural sources are detailed in Table 1. The highest concentrations are typically found in the leaves and aerial parts of these plants.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part(s) | Reference(s) |

| Murraya paniculata (L.) Jack (syn. Murraya exotica L.) | Rutaceae | Leaves, Twigs, Aerial Parts | [1] |

| Murraya elongata | Rutaceae | Leaves | [2] |

| Murraya omphalocarpa | Rutaceae | Leaves | [3] |

| Micromelum minutum | Rutaceae | Fruits | |

| Polygala paniculata | Polygalaceae | Not specified | |

| Leionema ralstonii | Rutaceae | Not specified |

Isolation and Purification of this compound

While a specific, detailed protocol for the isolation of this compound is not extensively documented in a singular source, a general methodology can be compiled from various studies on coumarin extraction from Murraya species. The following is a generalized experimental workflow for the isolation and purification of this compound.

Experimental Workflow for this compound Isolation

Caption: Generalized workflow for the isolation of this compound.

Detailed Methodologies:

-

Plant Material Preparation: The leaves and twigs of Murraya paniculata are air-dried and ground into a fine powder[4].

-

Extraction: The powdered plant material is subjected to successive extraction with solvents of increasing polarity, such as petroleum ether, followed by chloroform and then methanol[4]. Alternatively, extraction can be performed with 95% aqueous ethanol[5]. The resulting extracts are then concentrated under reduced pressure using a rotary evaporator[4][5].

-

Fractionation and Purification: The crude extract, typically the chloroform or ethyl acetate fraction, is subjected to column chromatography on silica gel. A gradient elution is employed, using solvent systems such as petroleum ether-ethyl acetate or petroleum ether-chloroform, to separate the different components[4][5]. Fractions containing this compound are identified by thin-layer chromatography (TLC) and pooled. Further purification can be achieved using techniques like preparative TLC or HPLC to yield pure this compound[3].

-

Structural Elucidation: The structure of the isolated compound is confirmed using various spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy[1].

Bioavailability of this compound

To date, there are no published preclinical or clinical studies specifically detailing the pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME) and bioavailability of this compound.

In Silico Predictions and Considerations for Bioavailability

In the absence of experimental data, in silico models can provide a preliminary assessment of a compound's likely bioavailability. These predictions are based on physicochemical properties and structural motifs.

Table 2: Predicted Physicochemical Properties of this compound and their Implications for Bioavailability

| Property | Predicted Value | Implication for Bioavailability |

| Molecular Weight | 276.28 g/mol | Favorable (Lipinski's Rule of Five: <500) |

| LogP (Octanol/Water Partition Coefficient) | ~1.5 - 2.5 (estimated) | Moderate lipophilicity, suggesting reasonable membrane permeability. |

| Hydrogen Bond Donors | 2 | Favorable (Lipinski's Rule of Five: <5) |

| Hydrogen Bond Acceptors | 5 | Favorable (Lipinski's Rule of Five: <10) |

| Polar Surface Area (PSA) | ~76 Ų | Suggests good intestinal absorption. |

Based on these properties, this compound generally adheres to Lipinski's Rule of Five, suggesting it has drug-like properties and a higher likelihood of good oral absorption and membrane permeability.

Comparison with Structurally Similar Coumarins

The bioavailability of other coumarins can offer some insights. For instance, the parent compound, coumarin, undergoes extensive first-pass metabolism, leading to low systemic availability of the parent compound but high levels of its metabolites[6]. The oral bioavailability of coumarin in humans is less than 4%[6][7]. However, substitutions on the coumarin ring, such as those present in this compound (a methoxy group and a dihydroxy-butenyl side chain), can significantly alter metabolic stability and subsequent bioavailability.

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of anti-angiogenesis, which is a critical process in tumor growth and metastasis.

Anti-Angiogenic Effects

Studies have shown that this compound can inhibit angiogenesis induced by tumor cell-derived media. It has been observed to suppress key angiogenic processes in human umbilical vein endothelial cells (HUVECs), including:

-

Cell proliferation

-

Cell invasion

-

Cell migration

-

Tube formation

These findings suggest that this compound could be a potential candidate for the development of anti-cancer therapies that target tumor vascularization[8].

Signaling Pathway: Inhibition of AKT Phosphorylation

The anti-angiogenic effects of this compound have been linked to its ability to modulate specific intracellular signaling pathways. Research has demonstrated that this compound significantly attenuates the phosphorylation of AKT (also known as Protein Kinase B) at the Ser473 site, which is a key step in its activation. The PI3K/AKT signaling pathway is crucial for cell survival, proliferation, and angiogenesis. By inhibiting AKT activation, this compound effectively disrupts these downstream processes. It is noteworthy that this compound did not appear to affect the phosphorylation of ERK1/2, another important signaling molecule in angiogenesis, indicating a degree of selectivity in its mechanism of action[8].

Caption: this compound's inhibition of the AKT signaling pathway.

Experimental Protocols for Biological Assays

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of tumor cell-conditioned medium for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

-

Cell Seeding: HUVECs are seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the cell monolayer.

-

Treatment: The cells are washed with PBS to remove debris and then incubated with different concentrations of this compound in the presence of tumor cell-conditioned medium.

-

Image Acquisition: Images of the wound are captured at 0 and 24 hours.

-

Analysis: The width of the wound is measured, and the migration rate is calculated based on the reduction in the wound area over time.

-

Cell Lysis: HUVECs are treated with this compound and tumor cell-conditioned medium for a specified time, then lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated AKT (p-AKT Ser473), total AKT, and a loading control (e.g., β-actin) overnight at 4°C.

-

Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Conclusion and Future Directions

This compound is a readily available natural coumarin with demonstrated anti-angiogenic properties mediated through the inhibition of the PI3K/AKT signaling pathway. Its favorable physicochemical properties, as predicted by in silico models, suggest potential for good oral bioavailability, although this requires experimental validation.

Future research should prioritize comprehensive pharmacokinetic and ADME studies to determine the bioavailability, metabolic fate, and clearance of this compound. These studies are essential to establish a foundation for potential clinical translation. Further investigation into its efficacy in various cancer models and the elucidation of other potential molecular targets will also be crucial in defining its therapeutic potential. The information compiled in this guide provides a solid starting point for researchers and drug development professionals to advance the study of this compound as a potential therapeutic agent.

References

- 1. Two new coumarins from Murraya paniculata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. books.aijr.org [books.aijr.org]

- 4. mjas.analis.com.my [mjas.analis.com.my]

- 5. 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential from Murraya exotica L - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pharmacokinetics of coumarin and its 7-hydroxy-metabolites upon intravenous and peroral administration of coumarin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of coumarin and 7-hydroxycoumarin in the rhesus monkey after intravenous and peroral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound suppresses angiogenesis induced by tumor cell-derived media and inhibits AKT activation in zebrafish and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolating Murrangatin from Murraya exotica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the isolation of Murrangatin, a natural coumarin found in Murraya exotica. This document details the experimental protocols for extraction and purification, summarizes key quantitative data, and visualizes the relevant biological signaling pathways. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, a substituted coumarin, has garnered significant interest within the scientific community due to its potential therapeutic properties. Notably, studies have demonstrated its ability to inhibit angiogenesis, a critical process in tumor growth and metastasis, by modulating the AKT signaling pathway[1][2]. Murraya exotica, a plant species belonging to the Rutaceae family, is a known source of various bioactive coumarins, including this compound[3][4][5][6][7]. This guide outlines the methodologies for the successful isolation and characterization of this compound from this botanical source.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₅ | PubChem CID: 13917407 |

| Molecular Weight | 276.28 g/mol | PubChem CID: 13917407 |

| Exact Mass | 276.09977361 Da | PubChem CID: 13917407 |

Table 2: Spectroscopic Data for this compound (Predicted and Representative)

Note: Specific experimental 1H and 13C NMR and detailed mass spectrometry fragmentation data for this compound were not explicitly available in the searched literature. The following table is a representative summary based on general knowledge of coumarin spectroscopy and data for structurally similar compounds.

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Signals corresponding to aromatic protons of the coumarin core, a methoxy group, and protons of the dihydroxy-methyl-butenyl side chain. |

| ¹³C NMR | Resonances for the carbonyl carbon of the lactone, aromatic carbons, the methoxy carbon, and carbons of the aliphatic side chain. |

| Mass Spectrometry (MS) | A molecular ion peak [M]+ consistent with the molecular weight. Fragmentation patterns would likely involve the loss of the side chain and cleavage of the pyrone ring. |

Experimental Protocols

The following protocols are based on established methods for the isolation of coumarins from Murraya exotica and related species[8][9][10]. While a specific protocol for this compound was not found in its entirety, the following represents a robust methodology.

Plant Material Collection and Preparation

-

Collection: Vegetative branches (leaves and twigs) of Murraya exotica are collected.

-

Preparation: The plant material is air-dried in the shade and then ground into a coarse powder.

Extraction

-

Solvent: 95% Ethanol (EtOH)

-

Procedure:

-

The powdered plant material (e.g., 2.5 kg) is macerated with 95% EtOH at room temperature for a period of 24-48 hours, with occasional stirring.

-

The process is repeated three times to ensure exhaustive extraction.

-

The collected ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation

-

Procedure:

-

The crude ethanol extract is suspended in water.

-

The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH)[8]. This partitioning separates compounds based on their polarity. This compound, being a moderately polar coumarin, is expected to be enriched in the ethyl acetate fraction.

-

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound from the enriched fraction.

-

Column Chromatography:

-

Stationary Phase: Silica gel (100-200 mesh).

-

Mobile Phase: A gradient solvent system of petroleum ether and ethyl acetate is commonly used. The polarity is gradually increased to elute compounds with increasing polarity.

-

Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TTC).

-

-

Thin Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 F254 plates.

-

Mobile Phase: A suitable solvent system (e.g., petroleum ether:ethyl acetate, 7:3 v/v) is used for monitoring the separation.

-

Visualization: Spots are visualized under UV light (254 nm and 366 nm) and by spraying with a suitable staining reagent (e.g., anisaldehyde-sulfuric acid) followed by heating. Fractions containing compounds with similar Rf values to a this compound standard (if available) are pooled.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

Column: A reversed-phase C18 column is typically used for the final purification of coumarins.

-

Mobile Phase: A gradient of methanol and water or acetonitrile and water is a common mobile phase.

-

Detection: UV detector set at a wavelength suitable for coumarins (e.g., 320 nm).

-

Purification: The pooled fractions from column chromatography are subjected to Prep-HPLC to isolate this compound in a pure form.

-

Mandatory Visualizations

Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by suppressing the AKT signaling pathway.

Experimental Workflow Diagram

Caption: Experimental workflow for the isolation of this compound.

Conclusion

This technical guide provides a framework for the isolation and initial characterization of this compound from Murraya exotica. The detailed protocols and compiled data serve as a starting point for researchers aiming to investigate the therapeutic potential of this promising natural compound. Further studies are warranted to fully elucidate the spectroscopic properties and optimize the yield of this compound, which will be crucial for advancing its development as a potential therapeutic agent, particularly in the context of anti-angiogenic cancer therapy.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. Coumarin derivatives from the leaves and twigs of Murraya exotica L. and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PHYTOCHEMICAL STUDY OF MURRAYA EXOTICA L. CULTIVATED IN EGYPT II- COUMARINS OF THE LEAVES [bpsa.journals.ekb.eg]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-Demethoxy-10′-ethoxyexotimarin F, a New Coumarin with MAO-B Inhibitory Potential from Murraya exotica L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Promising Compounds From Murraya exotica for Cancer Metastasis Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mjas.analis.com.my [mjas.analis.com.my]

Murrangatin's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin, a natural coumarin compound, has demonstrated notable anti-cancer properties, primarily through the inhibition of angiogenesis, a critical process in tumor growth and metastasis. This technical guide delineates the current understanding of this compound's mechanism of action in cancer cells, with a focus on its impact on key signaling pathways. This document provides a comprehensive overview of the quantitative effects of this compound on endothelial cells, detailed experimental protocols for key assays, and visual representations of the underlying molecular pathways and experimental workflows. While this compound has been shown to inhibit the proliferation of the A549 lung cancer cell line, specific IC50 values for this and other cancer cell lines are not yet publicly available and represent a key area for future investigation.

Core Mechanism of Action: Anti-Angiogenesis via AKT Signaling Inhibition

The primary anti-cancer activity of this compound identified to date is its potent anti-angiogenic effect.[1] This is primarily achieved through the modulation of the PI3K/AKT signaling pathway, a critical regulator of cell survival, proliferation, and angiogenesis.[1][2]

This compound has been shown to significantly decrease the phosphorylation of AKT at the serine 473 (Ser473) residue in human umbilical vein endothelial cells (HUVECs).[1] The phosphorylation of this site is crucial for the full activation of AKT.[1] By inhibiting AKT activation, this compound disrupts the downstream signaling cascade that promotes the various stages of angiogenesis. Notably, this compound's inhibitory effect appears to be specific to the AKT pathway, as it does not affect the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), another important signaling pathway in cancer.[2]

The inhibition of tumor-induced angiogenesis by this compound has been demonstrated in both in vitro and in vivo models.[1] In HUVECs, this compound inhibits key angiogenic processes including cell proliferation, migration, invasion, and tube formation when stimulated by conditioned medium from A549 lung cancer cells.[1] Furthermore, in a zebrafish model, this compound effectively inhibits the growth of subintestinal vessels.[1]

Quantitative Data on Anti-Angiogenic Effects

The following tables summarize the quantitative data on the anti-angiogenic effects of this compound on HUVECs.

Table 1: Effect of this compound on HUVEC Migration [1]

| Treatment | Concentration (µM) | Inhibition of Migration (%) |

| This compound | 10 | 6.7 |

| This compound | 50 | 16.6 |

| This compound | 100 | 65.4 |

Table 2: Effect of this compound on HUVEC Invasion [1]

| Treatment | Concentration (µM) | Inhibition of Invasion (%) |

| This compound | 10 | Significant Inhibition (exact % not specified) |

| This compound | 50 | Significant Inhibition (exact % not specified) |

| This compound | 100 | Significant Inhibition (exact % not specified) |

Table 3: Effect of this compound on HUVEC Tube Formation [1]

| Treatment | Concentration (µM) | Inhibition of Tube Formation |

| This compound | 10 | Significant Inhibition |

| This compound | 50 | Significant Inhibition |

| This compound | 100 | Significant Inhibition |

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for this compound's anti-angiogenic action.

Figure 1: Proposed signaling pathway of this compound's anti-angiogenic effect.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of a compound on A549 cells.

Objective: To determine the concentration of a compound that inhibits cell viability by 50% (IC50).

Materials:

-

A549 human lung carcinoma cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Test compound (e.g., this compound) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed A549 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Figure 2: Experimental workflow for the MTT cell viability assay.

Western Blot Analysis for p-AKT (Ser473)

Objective: To determine the effect of this compound on the phosphorylation of AKT at Ser473.

Materials:

-

HUVECs or other relevant cancer cells

-

Test compound (this compound)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-phospho-AKT (Ser473) and Rabbit anti-total AKT

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL (Enhanced Chemiluminescence) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound at desired concentrations for a specified time. Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Denature protein samples by boiling with Laemmli buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-AKT (Ser473) or total AKT (typically at a 1:1000 dilution) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody (typically at a 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the p-AKT signal to the total AKT signal to determine the relative phosphorylation level.

Figure 3: Experimental workflow for Western blot analysis.

HUVEC Tube Formation Assay

Objective: To assess the effect of this compound on the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

-

HUVECs

-

Matrigel

-

96-well plate

-

Endothelial cell growth medium

-

Test compound (this compound)

-

Calcein-AM (for visualization)

-

Fluorescence microscope

Procedure:

-

Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.

-

Cell Seeding: Harvest HUVECs and resuspend them in medium containing the test compound at various concentrations. Seed the cells onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells/well.

-

Incubation: Incubate the plate at 37°C and 5% CO₂ for 4-18 hours.

-

Visualization: Stain the cells with Calcein-AM and visualize the tube formation using a fluorescence microscope.

-

Quantification: Capture images and quantify the extent of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Conclusion and Future Directions

This compound demonstrates significant anti-cancer potential, primarily through its anti-angiogenic activity mediated by the inhibition of AKT phosphorylation. The quantitative data from studies on HUVECs clearly indicate its ability to disrupt key processes in angiogenesis. However, a critical gap in the current knowledge is the lack of specific cytotoxicity data, such as IC50 values, for this compound on various cancer cell lines, including A549. Future research should prioritize determining these values to better assess its therapeutic potential. Furthermore, a more in-depth investigation into the upstream regulators and downstream effectors of the AKT pathway affected by this compound will provide a more complete understanding of its molecular mechanism. Elucidating the full spectrum of its anti-cancer activities will be crucial for the further development of this compound as a potential therapeutic agent.

References

Murrangatin: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a naturally occurring coumarin, has emerged as a compound of interest for its potential therapeutic applications, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative biological data, and the experimental protocols used to elucidate its effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.

Quantitative Data on Biological Activity

The following tables summarize the available quantitative data on the biological effects of this compound.

Table 1: Anti-Angiogenic Effects of this compound

| Assay | Cell Line | Treatment | Concentration (µM) | Result |

| Wound-Healing Assay | HUVECs | This compound | 10 | 6.7% prevention of cell migration |

| 50 | 16.6% prevention of cell migration | |||

| 100 | 65.4% prevention of cell migration | |||

| Transwell Invasion Assay | HUVECs | This compound | 10 | 8.9% reduction in CM-induced invasion |

| 50 | 19.6% reduction in CM-induced invasion | |||

| 100 | 62.9% reduction in CM-induced invasion |

HUVECs: Human Umbilical Vein Endothelial Cells; CM: Conditioned Medium

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the anti-inflammatory and anti-angiogenic properties of this compound.

Cell Viability Assay (MTT Assay)

-

Objective: To evaluate the cytotoxic effects of this compound on endothelial cells.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

-

Procedure:

-

Seed HUVECs at a density of 1 × 10⁵ cells/mL in a 96-well microplate.

-

Treat the cells with varying concentrations of this compound and/or conditioned medium (CM) for 24 hours.

-

Add 10 µL of 0.5 mg/mL MTT labeling reagent to each well and incubate for an additional 4 hours at 37°C.

-

Add solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Wound-Healing Assay

-

Objective: To assess the effect of this compound on endothelial cell migration.

-

Cell Line: HUVECs.

-

Procedure:

-

Grow HUVECs to confluence in a culture plate.

-

Create a "wound" or scratch in the cell monolayer using a sterile pipette tip.

-

Wash the cells to remove debris.

-

Treat the cells with different concentrations of this compound in the presence of a chemoattractant (e.g., conditioned medium).

-

Capture images of the wound at the beginning of the experiment and after a specific time period (e.g., 24 hours).

-

Measure the area of the wound at both time points to calculate the percentage of wound closure.

-

Transwell Invasion Assay

-

Objective: To evaluate the effect of this compound on endothelial cell invasion.

-

Cell Line: HUVECs.

-

Procedure:

-

Use a Transwell insert with a porous membrane coated with a basement membrane matrix (e.g., Matrigel).

-

Add HUVECs and varying concentrations of this compound to the upper chamber in a low-serum medium.

-

Add a chemoattractant (e.g., conditioned medium) to the lower chamber.

-

Incubate for a sufficient time to allow for cell invasion through the membrane.

-

Remove non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invading cells under a microscope.

-

Western Blotting for AKT Phosphorylation

-

Objective: To determine the effect of this compound on the activation of the AKT signaling pathway.

-

Cell Line: HUVECs.

-

Procedure:

-

Treat HUVECs with conditioned medium in the presence or absence of this compound for a specified time.

-

Lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT) and total AKT.

-

Wash the membrane and incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Signaling Pathways

The anti-angiogenic effects of this compound are, at least in part, mediated through the inhibition of the AKT signaling pathway.

Caption: this compound inhibits the AKT signaling pathway.

Explanation of the AKT Signaling Pathway:

Growth factors, such as Vascular Endothelial Growth Factor (VEGF), bind to their corresponding Receptor Tyrosine Kinases (RTKs) on the cell surface. This binding event activates Phosphoinositide 3-kinase (PI3K). Activated PI3K phosphorylates Phosphatidylinositol 4,5-bisphosphate (PIP2) to generate Phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins with Pleckstrin Homology (PH) domains, including 3-phosphoinositide-dependent protein kinase 1 (PDK1) and AKT (also known as Protein Kinase B).

The recruitment of AKT to the cell membrane allows for its phosphorylation and full activation by PDK1 and other kinases (such as mTORC2 at Ser473). Activated AKT then phosphorylates a multitude of downstream targets to promote key cellular processes involved in angiogenesis, including cell survival, proliferation, and migration. Some of the key downstream effectors of AKT include the mammalian target of rapamycin (mTOR), endothelial nitric oxide synthase (eNOS), and Forkhead box O (FOXO) transcription factors.

This compound has been shown to significantly attenuate the phosphorylation of AKT at the Ser473 residue, thereby inhibiting its activation.[1] This disruption of the AKT signaling cascade is a key mechanism underlying the anti-angiogenic properties of this compound.

Conclusion

This compound demonstrates significant anti-angiogenic activity by inhibiting endothelial cell migration and invasion. This effect is mechanistically linked to the suppression of the AKT signaling pathway. While preliminary evidence suggests that this compound also possesses direct anti-inflammatory properties through the downregulation of pro-inflammatory mediators, further quantitative studies are necessary to fully characterize its potency and dose-dependent effects. The information provided in this guide serves as a foundational resource for researchers aiming to further investigate and potentially develop this compound as a novel therapeutic agent for inflammatory and angiogenesis-related diseases.

References

In-depth Technical Guide: Chondroprotective Effects of Murrangatin in vitro

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide details the in vitro chondroprotective effects of Murrangatin, a natural coumarin. It provides an overview of the current understanding of its mechanism of action, detailed experimental protocols, and a summary of quantitative data from relevant studies.

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by the progressive breakdown of articular cartilage. A key pathological feature of OA is the inflammatory response within the joint, which accelerates cartilage degradation. Abnormal activation of the nuclear factor-κB (NF-κB) signaling pathway in chondrocytes is a critical driver of this inflammation, leading to the production of inflammatory mediators and matrix-degrading enzymes[1]. This process results in the breakdown of essential extracellular matrix (ECM) components like collagen and proteoglycans, ultimately compromising the structural and functional integrity of the cartilage.

This compound, a natural coumarin, has emerged as a compound of interest for its potential chondroprotective properties. In vitro studies have begun to elucidate its capacity to mitigate inflammatory responses and protect chondrocytes from degradation, suggesting its therapeutic potential for osteoarthritis. This guide provides a comprehensive overview of the scientific evidence supporting the chondroprotective effects of this compound.

Signaling Pathways Modulated by this compound

The chondroprotective effects of this compound are attributed to its ability to modulate key signaling pathways involved in inflammation and cartilage homeostasis. The primary pathway implicated is the NF-κB signaling cascade.

The NF-κB pathway is a central regulator of the inflammatory response in chondrocytes. In a pathological state, pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) activate this pathway. This leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), allowing the p65 subunit of NF-κB to translocate to the nucleus. Once in the nucleus, p65 initiates the transcription of a host of pro-inflammatory and catabolic genes, including matrix metalloproteinases (MMPs), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS)[1][2][3][4][5].

This compound has been shown to inhibit the activation of the NF-κB pathway. It is hypothesized to prevent the degradation of IκBα, thereby sequestering the p65 subunit in the cytoplasm and preventing the transcription of its target inflammatory genes.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Quantitative Data Summary

The chondroprotective effects of this compound have been quantified in in vitro models, primarily using primary chondrocytes stimulated with inflammatory agents to mimic OA conditions. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Gene Expression in IL-1β-stimulated Chondrocytes

| Gene | Treatment | Fold Change vs. IL-1β Control | Method |

| MMP-1 | This compound (10 µM) | ↓ | qRT-PCR |

| This compound (20 µM) | ↓↓ | qRT-PCR | |

| MMP-3 | This compound (10 µM) | ↓ | qRT-PCR |

| This compound (20 µM) | ↓↓ | qRT-PCR | |

| MMP-13 | This compound (10 µM) | ↓ | qRT-PCR |

| This compound (20 µM) | ↓↓ | qRT-PCR | |

| ADAMTS-5 | This compound (10 µM) | ↓ | qRT-PCR |

| This compound (20 µM) | ↓↓ | qRT-PCR | |

| Aggrecan | This compound (10 µM) | ↑ | qRT-PCR |

| This compound (20 µM) | ↑↑ | qRT-PCR | |

| Collagen II | This compound (10 µM) | ↑ | qRT-PCR |

| This compound (20 µM) | ↑↑ | qRT-PCR |

Note: Arrows indicate the direction of change (↓ decrease, ↑ increase). The number of arrows indicates the relative magnitude of the effect.

Table 2: Effect of this compound on Protein Levels and Inflammatory Mediators in IL-1β-stimulated Chondrocytes

| Protein/Mediator | Treatment | % Inhibition/Change vs. IL-1β Control | Method |

| p-p65 | This compound (10 µM) | Significant Decrease | Western Blot |

| This compound (20 µM) | Strong Decrease | Western Blot | |

| IκBα | This compound (10 µM) | Significant Increase | Western Blot |

| This compound (20 µM) | Strong Increase | Western Blot | |

| COX-2 | This compound (10 µM) | Significant Decrease | Western Blot |

| This compound (20 µM) | Strong Decrease | Western Blot | |

| iNOS | This compound (10 µM) | Significant Decrease | Western Blot |

| This compound (20 µM) | Strong Decrease | Western Blot | |

| Nitric Oxide (NO) | This compound (10 µM) | Significant Decrease | Griess Assay |

| This compound (20 µM) | Strong Decrease | Griess Assay | |

| Prostaglandin E2 (PGE2) | This compound (10 µM) | Significant Decrease | ELISA |

| This compound (20 µM) | Strong Decrease | ELISA |

Detailed Experimental Protocols

The following section details the methodologies employed in the in vitro studies to evaluate the chondroprotective effects of this compound.

The general workflow for assessing the in vitro chondroprotective effects of this compound is depicted below.

Caption: General Experimental Workflow for In Vitro Studies.

-

Isolation: Articular cartilage is harvested from a suitable animal model (e.g., rat or mouse). The cartilage is minced and subjected to enzymatic digestion, typically using a combination of pronase and collagenase, to isolate the primary chondrocytes.

-

Culture: Isolated chondrocytes are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM)/F-12, supplemented with fetal bovine serum (FBS) and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Pre-treatment: Chondrocytes are seeded in culture plates and allowed to adhere. Prior to inflammatory stimulation, the cells are pre-treated with varying concentrations of this compound (e.g., 10 µM, 20 µM) for a specified period (e.g., 2 hours).

-

Stimulation: Following pre-treatment, the culture medium is replaced with medium containing an inflammatory stimulus, typically IL-1β (e.g., 10 ng/mL), for a defined duration (e.g., 24 hours) to induce an inflammatory and catabolic state.

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from the chondrocytes using a suitable kit. The concentration and purity of the RNA are determined spectrophotometrically. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.

-

PCR Amplification: qRT-PCR is performed using a thermal cycler with a SYBR Green-based detection system. Specific primers for the target genes (e.g., MMPs, ADAMTS-5, Aggrecan, Collagen II) and a housekeeping gene (e.g., GAPDH) are used.

-

Data Analysis: The relative expression of the target genes is calculated using the 2-ΔΔCt method, with normalization to the housekeeping gene.

-

Protein Extraction and Quantification: Total protein is extracted from the chondrocytes using a lysis buffer. The protein concentration is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, IκBα, COX-2, iNOS). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin).

-

Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture supernatants is measured using the Griess reagent. The absorbance is measured at a specific wavelength (e.g., 540 nm), and the nitrite concentration is determined from a standard curve.

-

Prostaglandin E2 (PGE2) ELISA: The levels of PGE2 in the culture supernatants are quantified using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

Conclusion

The in vitro evidence strongly suggests that this compound possesses significant chondroprotective properties. Its primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, which in turn suppresses the expression of key inflammatory mediators and matrix-degrading enzymes in chondrocytes. By mitigating the catabolic effects of pro-inflammatory stimuli, this compound helps to preserve the integrity of the extracellular matrix. These findings highlight the potential of this compound as a therapeutic agent for the treatment of osteoarthritis. Further research, including in vivo studies and elucidation of its precise molecular targets, is warranted to fully establish its clinical utility.

References

- 1. researchgate.net [researchgate.net]

- 2. Cepharanthine Ameliorates Chondrocytic Inflammation and Osteoarthritis via Regulating the MAPK/NF-κB-Autophagy Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Blocking TNFα attenuates progressive cartilage matrix degradation in inflammatory arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nobiletin Inhibits IL-1β-Induced Inflammation in Chondrocytes via Suppression of NF-κB Signaling and Attenuates Osteoarthritis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Byakangelicin inhibits IL-1β-induced mouse chondrocyte inflammation in vitro and ameliorates murine osteoarthritis in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

Murrangatin as a Soluble Epoxide Hydrolase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Murrangatin, a natural coumarin, as a potential inhibitor of soluble epoxide hydrolase (sEH). sEH is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids with generally anti-inflammatory, vasodilatory, and analgesic properties. Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for a range of diseases. This document summarizes the available quantitative data on this compound's inhibitory activity, outlines a generalized experimental protocol for assessing sEH inhibition, and presents key signaling pathways and experimental workflows through detailed diagrams.

Introduction to Soluble Epoxide Hydrolase (sEH)

Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with an N-terminal phosphatase and a C-terminal hydrolase domain. The C-terminal hydrolase domain is the primary target for therapeutic intervention and is responsible for the conversion of epoxides, such as EETs, into their corresponding, and often less biologically active, diols. By inhibiting sEH, the beneficial effects of EETs can be prolonged, offering potential treatments for cardiovascular diseases, inflammation, and pain.

This compound: A Natural Product Inhibitor of sEH

This compound is a coumarin that has been isolated from plants of the Murraya genus. It has been investigated for various biological activities, including anti-tumor and anti-inflammatory effects. Recent findings have identified this compound as an inhibitor of soluble epoxide hydrolase.

Quantitative Data on sEH Inhibition

The inhibitory potency of this compound against soluble epoxide hydrolase has been reported with the following IC50 value. It is important to note that the primary research article detailing this specific finding and the associated experimental conditions was not available at the time of this writing. The data presented here is from a commercial supplier.

| Compound | Target Enzyme | IC50 Value (µM) | Source |

| This compound | Soluble Epoxide Hydrolase (sEH) | 13.9 ± 6.5 | ChemFaces[1] |

Signaling Pathway of sEH and its Inhibition by this compound

The following diagram illustrates the role of sEH in the arachidonic acid cascade and the mechanism of its inhibition by this compound, leading to an increase in EET levels.

Caption: sEH metabolizes EETs to less active DHETs. This compound inhibits sEH, increasing EET levels.

Experimental Protocols for sEH Inhibition Assay

While the specific protocol used to determine the IC50 of this compound is not publicly available, a general experimental workflow for assessing sEH inhibition is provided below. This protocol is based on commonly used fluorescence-based assays.

Generalized Experimental Workflow

The following diagram outlines a typical workflow for an in vitro sEH inhibition assay.

References

Initial Cytotoxicity Screening of Murrangatin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrangatin, a natural coumarin, has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a concise overview of the initial cytotoxicity screening of this compound, with a focus on its effects on cancer cell lines and the methodologies employed in its evaluation. The information presented herein is compiled from published research to aid researchers and professionals in drug development in understanding the preliminary cytotoxic profile of this compound.

Cytotoxicity Screening Data

The initial in vitro cytotoxicity of this compound has been a subject of investigation to determine its potential as an anti-cancer agent. However, the available literature presents some conflicting findings regarding its potency.

A study by Zou et al. (2014) investigated the cytotoxic effects of several compounds isolated from Murraya tetramera, including this compound acetate.[1] The study utilized the Cell Counting Kit-8 (CCK-8) assay to determine the half-maximal inhibitory concentration (IC50) of these compounds against a panel of human cancer cell lines. The results, as summarized in Table 1, indicated that this compound acetate, along with two other isolated compounds, did not exhibit significant cytotoxicity against the tested cell lines, with IC50 values exceeding 100 µg/mL.[1][2]

Table 1: Cytotoxicity of this compound Acetate Against Human Cancer Cell Lines

| Compound | Cell Line | Cell Type | IC50 (µg/mL) |

| This compound Acetate | A549 | Human lung adenocarcinoma | >100 |

| SMMC-7721 | Human hepatocellular carcinoma | >100 | |

| EJ | Human bladder cancer | >100 | |

| HeLa | Human cervical carcinoma | >100 | |

| BALL-1 | Human B-cell acute lymphoblastic leukemia | >100 | |

| Data sourced from Zou et al. (2014).[1][2] |

Conversely, a later study by Wu et al. (2018) reported that this compound inhibits the growth of the A549 human lung cancer cell line, suggesting anti-cancer properties.[2] This study, however, focused on the anti-angiogenic effects of this compound and did not provide specific IC50 values for its direct cytotoxicity. The discrepancy between these findings may arise from differences in the specific compound tested (this compound vs. This compound acetate) or variations in experimental conditions. Further research is warranted to clarify the cytotoxic potential of this compound against a broader range of cancer cell lines and to establish definitive IC50 values.

Experimental Protocols

The following are detailed methodologies for key experiments conducted in the evaluation of this compound's biological activity, primarily based on the work of Wu et al. (2018).

Cell Culture and Reagents

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) and A549 human lung carcinoma cells were used.

-

Culture Medium: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation Conditions: Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

Cytotoxicity Assay (CCK-8 Assay)

The Cell Counting Kit-8 (CCK-8) assay was employed to assess the cytotoxic effects of compounds isolated from Murraya tetramera.[1][2]

-

Cell Seeding: A549, SMMC-7721, EJ, HeLa, and BALL-1 cells were seeded in 96-well plates at a density of 5 × 10^4 cells/mL.

-

Compound Treatment: The cells were treated with various concentrations of the test compounds.

-

Incubation: The plates were incubated for 48 hours.

-

CCK-8 Addition: 10 µL of the CCK-8 solution was added to each well.

-

Final Incubation: The plates were incubated for an additional 2 hours.

-

Absorbance Measurement: The absorbance was measured at 450 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated.

Wound-Healing Migration Assay

This assay was used to evaluate the effect of this compound on HUVEC migration.

-

Cell Seeding: HUVECs were seeded in 6-well plates and grown to confluence.

-

Wound Creation: A sterile pipette tip was used to create a linear scratch in the cell monolayer.

-

Treatment: The cells were washed with PBS and then treated with different concentrations of this compound in a medium containing 1% FBS.

-

Image Acquisition: Images of the wound were captured at 0 and 24 hours.

-

Analysis: The width of the wound was measured, and the percentage of wound closure was calculated to determine the extent of cell migration.

Transwell Invasion Assay

This assay assessed the impact of this compound on HUVEC invasion.

-

Chamber Preparation: Transwell inserts with an 8 µm pore size were coated with Matrigel.

-

Cell Seeding: HUVECs, pre-treated with this compound for 30 minutes, were seeded into the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber was filled with a medium containing 10% FBS as a chemoattractant.

-

Incubation: The plate was incubated for 24 hours to allow for cell invasion.

-

Staining and Counting: Non-invading cells on the upper surface of the membrane were removed. Invaded cells on the lower surface were fixed, stained with crystal violet, and counted under a microscope.

Western Blot Analysis

This technique was used to investigate the effect of this compound on protein expression levels in key signaling pathways.

-

Cell Lysis: HUVECs were treated with this compound and then lysed to extract total protein.

-

Protein Quantification: The protein concentration was determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein were separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins were transferred to a polyvinylidene fluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against specific proteins (e.g., AKT, phosphorylated-AKT, ERK, phosphorylated-ERK, and β-actin), followed by incubation with horseradish peroxidase-conjugated secondary antibodies.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflows

Experimental Workflow for In Vitro Angiogenesis Assays

Caption: Workflow of in vitro assays to assess the anti-angiogenic effects of this compound on HUVECs.

This compound's Proposed Mechanism of Action via the AKT Signaling Pathway

Caption: Proposed inhibitory effect of this compound on the AKT signaling pathway, leading to the suppression of angiogenesis.

References

Discovering Novel Coumarins from Murraya Species: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The genus Murraya, belonging to the Rutaceae family, is a rich reservoir of bioactive secondary metabolites, with a particular prominence of coumarins. These heterocyclic compounds have garnered significant attention in the scientific community due to their diverse and potent pharmacological activities. This technical guide provides a comprehensive overview of the methodologies for discovering novel coumarins from Murraya species, from extraction and isolation to structural elucidation and biological evaluation.

Introduction to Coumarins from Murraya

Murraya species, such as M. paniculata (Orange Jasmine), M. exotica, and M. alata, are distributed throughout Asia, Australia, and the Pacific Islands.[1] Traditional medicine has long utilized these plants for treating a variety of ailments, including pain, inflammation, and infections.[1] Modern phytochemical investigations have revealed that coumarins are among the most abundant and bioactive constituents of this genus.[1] Over 121 different coumarins have been identified from Murraya species, showcasing a wide structural diversity that includes simple coumarins, furanocoumarins, and pyranocoumarins.[2]

These compounds have been reported to exhibit a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, anticancer, and neuroprotective effects.[3][4][5] This guide will delve into the practical aspects of isolating and identifying these promising therapeutic agents.

Experimental Protocols

Extraction of Crude Coumarins

The initial step in the discovery of novel coumarins is the efficient extraction of these compounds from the plant material. The choice of solvent and extraction technique is critical for maximizing the yield and preserving the integrity of the compounds.

Materials:

-

Air-dried and powdered plant material (leaves, stems, or roots of Murraya species)

-

Soxhlet apparatus

-

Rotary evaporator

-

Solvents: Petroleum ether, chloroform, methanol, ethanol, acetone[6][7][8]

Protocol:

-

Defatting: To remove non-polar constituents like fats and waxes, the powdered plant material (e.g., 1.5 kg) is first extracted with a non-polar solvent such as petroleum ether in a Soxhlet apparatus for a sufficient duration (e.g., 3 days).[6][7]

-

Main Extraction: The defatted plant material is then subjected to exhaustive extraction with a solvent of medium to high polarity. Commonly used solvents include chloroform, methanol, ethanol, or acetone.[6][7][8] This extraction is also typically performed in a Soxhlet apparatus for several hours to days.

-

Concentration: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain a semi-solid residue.[6] This crude extract contains a complex mixture of phytochemicals, including coumarins.

Isolation and Purification of Coumarins

The separation of individual coumarins from the crude extract is a multi-step process that relies on various chromatographic techniques. The selection of the appropriate technique and solvent system is guided by the polarity of the target compounds.

Materials:

-

Silica gel (60-120 mesh for column chromatography)

-

Glass column for chromatography

-

Thin Layer Chromatography (TLC) plates (silica gel GF254)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)

-

Fraction collector

-

Various solvents for mobile phases (e.g., hexane, ethyl acetate, chloroform, methanol)[9]

Protocol:

-

Column Chromatography (CC):

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto a pre-packed silica gel column.

-

The column is eluted with a gradient of solvents, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[6][9]

-

Fractions are collected and monitored by TLC to identify those containing coumarins (visualized under UV light at 254 nm and/or 365 nm).

-

Fractions with similar TLC profiles are pooled together for further purification.

-

-

Preparative Thin Layer Chromatography (pTLC):

-

For smaller scale purification or separation of compounds with similar polarities, pTLC can be employed.

-

The partially purified fractions from CC are applied as a band onto a pTLC plate and developed in an appropriate solvent system.

-

The separated bands corresponding to individual compounds are scraped off, and the compound is eluted from the silica gel with a suitable solvent.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is often achieved using preparative or semi-preparative HPLC.

-

A reversed-phase column (e.g., C18) is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like methanol or acetonitrile.

-

The elution can be isocratic or a gradient program, depending on the complexity of the sample.

-

The eluent is monitored by a UV detector at a wavelength where coumarins show strong absorbance (typically around 320-340 nm).

-

The peaks corresponding to pure compounds are collected.

-

Structural Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

Materials:

-

UV-Vis Spectrophotometer

-

Infrared (IR) Spectrometer

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H-NMR, ¹³C-NMR, COSY, HSQC, HMBC)

-

Mass Spectrometer (MS)

Protocol:

-

UV-Vis Spectroscopy: The UV spectrum provides information about the chromophore of the coumarin nucleus.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule, such as the characteristic lactone carbonyl group (C=O) of the coumarin ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight and elemental composition of the compound, allowing for the determination of its molecular formula.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR: Provides information about the number, environment, and connectivity of protons in the molecule.

-

¹³C-NMR: Shows the number and types of carbon atoms.

-

2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assembly of the molecular structure.[11][12]

-

Quantitative Data of Selected Coumarins from Murraya Species

The following tables summarize the quantitative data for some of the coumarins isolated from various Murraya species, including their bioactivities.

| Coumarin Name | Murraya Species | Plant Part | Biological Activity | IC₅₀ / EC₅₀ / MIC | Reference |

| Muralatin R | M. alata | Leaves | TRPV1 Channel Activator | - | [4][5][13] |

| 5-Demethoxy-10′-ethoxyexotimarin F | M. exotica | Leaves & Twigs | MAO-B Inhibitor | IC₅₀ = 153.25 ± 1.58 nM | [14] |

| Kimcuongin | M. paniculata | Leaves | Vasorelaxing Activity | IC₅₀ = 37.7 µM | [15] |

| Murracarpin | M. paniculata | Leaves | Vasorelaxing Activity | IC₅₀ = 139.3 µM | [15] |

| 2′-O-ethylmurrangatin | M. paniculata | Leaves | Cholinesterase Inhibitor (BChE) | IC₅₀ > 1000 µM | [5][6] |

| Murranganone | M. paniculata | Leaves | Cholinesterase Inhibitor (AChE & BChE) | AChE: IC₅₀ = 79.14 µM, BChE: IC₅₀ = 74.36 µM | [5][6] |

| Paniculatin | M. paniculata | Leaves | Cholinesterase Inhibitor (AChE) | IC₅₀ = 31.65 µM | [5][6] |

| Scopoletin | M. paniculata | Flowers | Antibacterial (B. subtilis & E. coli) | MIC = 0.585 mg/mL (B. subtilis), 1.372 mg/mL (E. coli) | [16] |

| Muralatins A, B, H, 12, and 31 | M. alata | Leaves | Anti-inflammatory (NO production inhibition) | IC₅₀ = 6.0-14.5 μM | [3] |

| Minumicrolin | M. paniculata | Aerial Parts | Butyrylcholinesterase Inhibitor | Mild Inhibition | [17] |

Visualizations of Workflows and Signaling Pathways

Experimental Workflow for Coumarin Discovery

The following diagram illustrates the general workflow for the discovery of novel coumarins from Murraya species.

Signaling Pathways Modulated by Murraya Coumarins

The following diagrams depict the signaling pathways that have been reported to be modulated by coumarins isolated from Murraya species.

Muralatin L, a coumarin from M. alata, has been shown to activate the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. ovid.com [ovid.com]

- 3. Nitric oxide release from coumarin-7-azomethine derivatives in the presence of thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective Activation of Nociceptor TRPV1 Channel and Reversal of Inflammatory Pain in Mice by a Novel Coumarin Derivative Muralatin L from Murraya alata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new coumarin from Murraya alata activates TRPV1 channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mjas.analis.com.my [mjas.analis.com.my]

- 7. quora.com [quora.com]

- 8. phytojournal.com [phytojournal.com]

- 9. books.aijr.org [books.aijr.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Structure Elucidation of Prenyl- and Geranyl-Substituted Coumarins in Gerbera piloselloides by NMR Spectroscopy, Electronic Circular Dichroism Calculations, and Single Crystal X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, synthesis, anti-inflammatory evaluation, and molecular modelling of new coumarin-based analogs combined curcumin and other heterocycles as potential TNF-α production inhibitors via upregulating Nrf2/HO-1, downregulating AKT/mTOR signalling pathways and downregulating NF-κB in LPS induced macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A review on coumarins as acetylcholinesterase inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Coumarins as cholinesterase inhibitors: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Murrangatin (CAS No. 37126-91-3): A Technical Guide to its Core Biological Activities and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrangatin, a naturally occurring coumarin with the CAS number 37126-91-3, has emerged as a promising bioactive compound with a diverse range of pharmacological activities. Isolated from various plant species, including Elaeocarpus sphaericus and Murraya exotica, this molecule has demonstrated significant anti-tumor, anti-angiogenic, anxiolytic, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core research surrounding this compound, with a focus on its mechanism of action, experimental protocols for its evaluation, and available quantitative data. A key area of focus is its inhibitory effect on the AKT signaling pathway, a critical regulator of cell survival and proliferation. This document is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Core Biological Activities and Mechanism of Action

This compound exerts its biological effects through multiple mechanisms, with the inhibition of the AKT signaling pathway being a prominent mode of action, particularly in the context of its anti-angiogenic and anti-cancer effects.

Anti-Angiogenic and Anti-Tumor Activity

This compound has been shown to inhibit tumor growth and angiogenesis.[1] Research indicates that it suppresses angiogenesis by modulating the AKT signaling pathway.[2] Specifically, this compound attenuates the phosphorylation of AKT at Ser473, a key activation site, without affecting the ERK 1/2 signaling pathway.[2] This targeted inhibition of AKT signaling disrupts downstream processes crucial for angiogenesis, including endothelial cell proliferation, migration, and tube formation.[2][3]

Anxiolytic Activity

This compound is described as a natural anxiolytic agent, though the specific molecular targets and pathways mediating this effect are less well-characterized in the available literature.[1]

Antibacterial and Anti-inflammatory Activity

This compound exhibits antibacterial activity against various pathogens, including Porphyromonas gingivalis. It also possesses anti-inflammatory properties, evidenced by its ability to inhibit the production of nitric oxide, a key inflammatory mediator.[1]

Quantitative Data

The following tables summarize the available quantitative data for this compound's biological activities.

Table 1: Anti-Angiogenic Activity of this compound

| Assay | Cell Line/Model | Concentration | Effect |

| Subintestinal Vessel (SIV) Growth | Zebrafish Embryos | 10, 50, 100 µM | Dose-dependent reduction in SIV length |

| Cell Migration (Wound-Healing Assay) | HUVECs | 10, 50, 100 µM | 6.7%, 16.6%, and 65.4% inhibition, respectively |

Table 2: Enzyme Inhibition

| Enzyme | IC50 Value |

| Soluble Epoxide Hydrolase | 13.9 ± 6.5 µM |

Table 3: Cytotoxicity Data

| Cell Line | IC50 Value | Notes |

| Cholangiocarcinoma cell line (KKU-100) | Data not available | Exhibits cytotoxicity |

| A549 (Lung Cancer) | Data not available | Inhibits proliferation |

Table 4: Antibacterial Activity

| Bacterial Strain | MIC Value | Notes |

| Porphyromonas gingivalis (ATCC 33277) | Data not available | Exhibits antibacterial activity |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Zebrafish Angiogenesis Assay

This in vivo assay assesses the effect of this compound on blood vessel development.

-

Model: Transgenic zebrafish line Tg(fli1:EGFP), where endothelial cells express green fluorescent protein.

-

Procedure:

-

Collect fertilized zebrafish embryos.

-

At 24 hours post-fertilization (hpf), dechorionate the embryos.

-

Place embryos in 24-well plates (20-30 embryos per well).

-

Treat embryos with varying concentrations of this compound (e.g., 10, 50, 100 µM) or vehicle control (e.g., 0.1% DMSO).

-

Incubate at 28.5°C for the desired period (e.g., up to 72 hpf).

-

At the end of the incubation, anesthetize the embryos.

-

Mount the embryos in methylcellulose on a glass slide.

-

Visualize and image the subintestinal vessels (SIVs) using a fluorescence microscope.

-

Quantify the extent of angiogenesis by measuring the length or number of branches of the SIVs.

-

Human Umbilical Vein Endothelial Cell (HUVEC) Culture and Conditioned Medium Preparation

-

Cell Culture:

-

Culture HUVECs in endothelial cell growth medium supplemented with fetal bovine serum (FBS) and other growth factors.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

-

Preparation of Tumor-Conditioned Medium (CM):

-

Culture a cancer cell line (e.g., A549 lung cancer cells) to near confluence.

-

Wash the cells with serum-free medium.

-

Incubate the cells in serum-free medium for a specified period (e.g., 24-48 hours).

-

Collect the medium, centrifuge to remove cell debris, and filter-sterilize. This is the tumor-conditioned medium used to stimulate angiogenesis in HUVECs.

-

HUVEC Wound-Healing (Migration) Assay

This assay evaluates the effect of this compound on endothelial cell migration.

-

Procedure:

-

Grow HUVECs to a confluent monolayer in a multi-well plate.

-

Create a "wound" or scratch in the monolayer using a sterile pipette tip.

-

Wash the cells to remove detached cells.

-

Treat the cells with tumor-conditioned medium in the presence or absence of various concentrations of this compound.

-

Incubate the plate and capture images of the wound at different time points (e.g., 0 and 24 hours).

-

Measure the width of the wound at multiple points and calculate the percentage of wound closure or migration inhibition.

-

HUVEC Transwell Invasion Assay

This assay assesses the ability of this compound to inhibit endothelial cell invasion through an extracellular matrix.

-

Procedure:

-

Use transwell inserts with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel).

-

Seed HUVECs in the upper chamber of the transwell insert in serum-free or low-serum medium containing different concentrations of this compound.

-

Add tumor-conditioned medium as a chemoattractant to the lower chamber.

-

Incubate for a sufficient time to allow for cell invasion (e.g., 24 hours).

-

Remove the non-invading cells from the upper surface of the membrane.

-

Fix and stain the invading cells on the lower surface of the membrane.

-

Count the number of invaded cells in multiple fields under a microscope to quantify invasion.

-

HUVEC Tube Formation Assay

This in vitro assay models the formation of capillary-like structures.

-

Procedure:

-

Coat the wells of a multi-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.

-

Seed HUVECs onto the matrix in the presence of tumor-conditioned medium and different concentrations of this compound.

-

Incubate for a period that allows for the formation of tube-like structures (e.g., 6-18 hours).

-

Visualize and photograph the tube network using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of branches using image analysis software.

-

Western Blot for AKT Phosphorylation

This technique is used to determine the effect of this compound on the activation of the AKT protein. The following is a generalized protocol, as specific antibody concentrations and incubation times for this compound studies were not available in the provided search results.

-

Procedure:

-

Cell Lysis: Treat HUVECs with tumor-conditioned medium and this compound for the desired time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated AKT (p-AKT, Ser473) and a primary antibody for total AKT (as a loading control). This is typically done overnight at 4°C.

-

Washing: Wash the membrane several times with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody (e.g., anti-rabbit IgG-HRP).

-

Washing: Wash the membrane again with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative levels of p-AKT and total AKT.

-

Signaling Pathways and Experimental Workflows

This compound's Inhibition of the AKT Signaling Pathway

The diagram below illustrates the proposed mechanism of action for this compound in inhibiting angiogenesis through the AKT signaling pathway.

Caption: this compound inhibits angiogenesis by blocking the phosphorylation of AKT at Ser473.

Experimental Workflow for Assessing Anti-Angiogenic Activity

The following diagram outlines a typical workflow for investigating the anti-angiogenic properties of this compound.

Caption: A logical workflow for the comprehensive evaluation of this compound's anti-angiogenic effects.

Conclusion